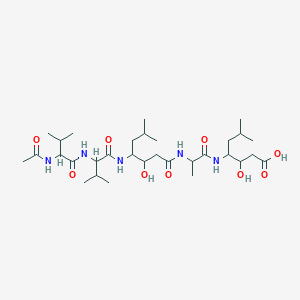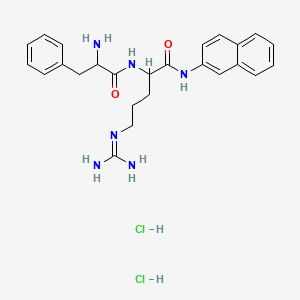
RSR13 (Allos Therapeutics)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RSR13, also known as 2-[4-(((3,5-dimethylanilino)carbonyl)methyl)phenoxy]-2-methylpropionic acid, is a synthetic allosteric modifier of hemoglobin developed by Allos Therapeutics. This compound binds to hemoglobin, reducing its oxygen-binding affinity and enhancing oxygen unloading to hypoxic tissues. This property makes RSR13 a potential therapeutic agent for conditions characterized by tissue hypoxia, such as cancer, myocardial ischemia, and stroke .
Preparation Methods
RSR13 is synthesized through a series of chemical reactions involving the modification of phenoxypropionic acid derivatives. The synthetic route typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-methylpropionic acid.
Intermediate Formation: The intermediate compound is formed by reacting 2-methylpropionic acid with 4-(((3,5-dimethylanilino)carbonyl)methyl)phenol.
Final Product: The final product, RSR13, is obtained through purification and crystallization processes.
Industrial production methods involve scaling up these reactions under controlled conditions to ensure high yield and purity. The compound is typically supplied as a standardized stock solution in sodium chloride .
Chemical Reactions Analysis
RSR13 undergoes various chemical reactions, including:
Oxidation: RSR13 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms.
Substitution: RSR13 can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
RSR13 has a wide range of scientific research applications, including:
Cancer Therapy: RSR13 enhances tumor oxygenation, making it a valuable adjunct in radiation therapy for cancer treatment.
Cardiovascular Research: The compound improves myocardial oxidative metabolism and contractile function in models of myocardial ischemia.
Neurological Research: RSR13 increases brain oxygenation and reduces neuronal cell death following cerebral ischemia.
General Hypoxia Research: The compound’s ability to modulate hemoglobin’s oxygen affinity makes it a valuable tool in studying various hypoxic conditions and developing therapeutic strategies.
Mechanism of Action
RSR13 exerts its effects by binding to hemoglobin and stabilizing its deoxygenated form. This binding causes a rightward shift in the oxygen-hemoglobin dissociation curve, reducing hemoglobin’s affinity for oxygen and promoting oxygen release to tissues. The molecular targets of RSR13 include the allosteric sites on hemoglobin, where it induces conformational changes that enhance oxygen unloading .
Comparison with Similar Compounds
RSR13 is unique among allosteric modifiers of hemoglobin due to its specific chemical structure and mechanism of action. Similar compounds include:
Bezafibrate Derivatives: These compounds also act as allosteric modifiers of hemoglobin but differ in their chemical structure and specific effects on hemoglobin’s oxygen affinity.
2,3-Diphosphoglycerate (2,3-DPG): A naturally occurring allosteric effector of hemoglobin, 2,3-DPG decreases hemoglobin’s oxygen affinity, similar to RSR13.
RSR13’s ability to enhance oxygen delivery to hypoxic tissues and its potential therapeutic applications make it a valuable compound in medical research and treatment.
Properties
Molecular Formula |
C20H23NNaO4+ |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
sodium;2-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C20H23NO4.Na/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24;/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24);/q;+1 |
InChI Key |
SWDPIHPGORBMFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)O)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Cobalt;3-[[2-[(3-hydroxy-4-naphthalen-1-ylnaphthalen-2-yl)methylideneamino]cyclohexyl]iminomethyl]-1-naphthalen-1-ylnaphthalen-2-ol](/img/structure/B13396129.png)

![2-Biphenyl-4-yl-8-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13396140.png)
![(1R,2R)-2-[[4'-[[(Phenylamino)carbonyl]amino][1,1'-biphenyl]-4-YL]carbonyl]cyclopentanecarboxylic acid](/img/structure/B13396157.png)
![N-[1-(4-Formylphenyl)ethyl]methanesulfonamide](/img/structure/B13396163.png)

